Didecyldimethylammonium Chloride

Antimicrobial susceptibility Disinfectant efficacy Quaternary ammonium compounds

Select DDAC to maximize biocidal efficiency and minimize operational costs. Its 2- to 3-fold lower MIC₅₀ against Gram-negative bacteria versus benzalkonium chloride allows for lower active-ingredient usage. Crucially, it holds FDA clearance for no-rinse food-contact surface sanitization at up to 240 ppm active, eliminating post-sanitization water rinses. This reduces water usage, labor, and downtime. Formulators benefit from an established EPA registration (PC Code 069149), providing a clear, validated regulatory pathway for antimicrobial product development.

Molecular Formula C22H48N.Cl
C22H48ClN
Molecular Weight 362.1 g/mol
CAS No. 7173-51-5
Cat. No. B116867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDidecyldimethylammonium Chloride
CAS7173-51-5
SynonymsN-Decyl-N,N-dimethyl-1-decanaminium Chloride;  N-Decyl-N,N-dimethyl-1-decanaminium Chloride;  Didecyldimethyl-ammonium Chloride;  Didecyldimethylammonium Chloride;  AQ 210;  Acticide DDQ;  Acticide DDQ 40;  Arquad 10;  Arquad 210;  Arquad 210-50;  Arquad 210-
Molecular FormulaC22H48N.Cl
C22H48ClN
Molecular Weight362.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCC[N+](C)(C)CCCCCCCCCC.[Cl-]
InChIInChI=1S/C22H48N.ClH/c1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2;/h5-22H2,1-4H3;1H/q+1;/p-1
InChIKeyRUPBZQFQVRMKDG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 1 kg / 180 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 0.65 g/L at 20 °C /OECD Guideline 115/
In water, 0.39 g/L at 25 °C /critical micelle concentration/
Soluble in acetone;  extremely soluble in benzene;  insoluble in hexane
In isopropanol: 827, 797 and 836 g/L at 10, 20 and 30 °C, respectively;  in-octanol: 248 g/L at 20 °C;  in hexane: 0.000424 g/L at 10 °C

Didecyldimethylammonium Chloride (DDAC) CAS 7173-51-5: Technical Baseline for Quaternary Ammonium Biocide Procurement


Didecyldimethylammonium chloride (DDAC, CAS 7173-51-5) is a twin-chained cationic quaternary ammonium compound (QAC) with the molecular formula C₂₂H₄₈ClN and molecular weight 362.08 g/mol . It functions as a broad-spectrum membrane-active biocide [1], existing commercially as an 80% aqueous solution or 50% solution in 2-propanol/water . As an EPA-registered antimicrobial active ingredient (EPA PC Code 069149) [2], DDAC is approved for use in disinfectants, sanitizers, and wood preservatives, with FDA clearance as an indirect food additive for food contact surface sanitization at up to 240 ppm active without potable water rinse .

Why Didecyldimethylammonium Chloride Cannot Be Simply Substituted with Benzalkonium Chloride or Other QACs


In-class substitution of DDAC with benzalkonium chloride (BAC/ADBAC) or other quaternary ammonium compounds introduces quantifiable performance and regulatory risk. Despite both being membrane-active QACs, DDAC (twin-chained) and ADBAC (mono-chained blend of C12–C16 alkyl homologues) possess subtly different modes of action and uptake isotherm profiles [1]. Critically, E. coli adapted under DDAC exposure develops 20–167% higher antibiotic resistance with 56% more genomic mutations compared to BAC-adapted strains [2]. Additionally, DDAC exhibits MIC₅₀ values 2- to 3-fold lower than BAC against Gram-negative bacteria and fungi [3], meaning substitution with BAC at equivalent concentrations may yield sub-lethal exposure that accelerates resistance development. Regulatory distinctions further preclude simple interchange: DDAC maintains specific FDA clearance for no-rinse food contact surface sanitization at 240 ppm active, a designation not universally extended to all QAC formulations .

Didecyldimethylammonium Chloride: Quantified Differentiation Evidence Against Comparator Quaternary Ammonium Biocides


DDAC Demonstrates 2- to 3-Fold Lower MIC₅₀ than Benzalkonium Chloride Against Gram-Negative Bacteria and Fungi

In a head-to-head comparison across a microbe library comprising 175 clinical and environmental isolates (76 Gram-negative bacteria, 65 Gram-positive bacteria, 37 fungi), DDAC exhibited MIC₅₀ values that were 2- to 3-fold lower than those of benzalkonium chloride (BAK) specifically against Gram-negative bacteria and fungi [1].

Antimicrobial susceptibility Disinfectant efficacy Quaternary ammonium compounds

DDAC Identified as Most Effective Disinfectant Among Four QACs Against Both Gram-Positive and Gram-Negative Bacteria

In a comparative study evaluating four quaternary ammonium compounds against foodborne and zoonotic pathogens, DDAC remained as the most effective disinfectant against both Gram-positive and Gram-negative bacteria when compared to benzalkonium chloride, cetylpyridinium chloride (CTPC), and cetyltrimethylammonium bromide (CTAB) [1]. Method agreement between agar dilution and broth microdilution for DDAC was 82.35%, exceeding the 78.15% agreement observed for benzalkonium chloride [1].

Disinfectant susceptibility Veterinary hygiene Foodborne pathogens

DDAC Exposure Induces 20–167% Higher Antibiotic Resistance with 56% More Mutations than BAC in E. coli Adaptation Study

In a 60-day subculturing experiment with E. coli K-12 under subinhibitory and inhibitory QAC concentrations, strains adapted under DDAC exposure developed 20–167% higher antibiotic resistance compared to BAC-adapted strains, accompanied by 56% more genomic mutations [1]. While E. coli adapted faster to BAC, the magnitude and breadth of resistance emergence was significantly greater under DDAC selective pressure [1].

Antibiotic resistance Quaternary ammonium compounds Environmental microbiology

DDAC and ADBAC Exhibit Subtly Different Modes of Action with Distinct Uptake Isotherm Profiles Against S. aureus

Mechanistic studies reveal that while DDAC (twin-chained) and ADBAC (mono-chained C12–C16 blend) are both membrane-active agents, they exhibit distinct uptake isotherm profiles: ADBAC follows a Langmuir (L4) isotherm forming a single monolayer on cell surfaces, whereas DDAC follows a high-affinity (H3/4) uptake isotherm and forms a double monolayer [1]. Both agents demonstrated similar MIC ranges (0.4–1.8 ppm across inoculum range of 1×10⁵ to 1×10⁹ CFU/mL at 35°C), and concentration exponents (η) for killing were <2.5 for both compounds [1].

Mode of action Membrane-active agents Staphylococcus aureus

DDAC Holds FDA Clearance as Indirect Food Additive for No-Rinse Food Contact Surface Sanitization at 240 ppm Active

DDAC is FDA-cleared for use as an 'indirect food additive' in sanitizing solutions for food contact surfaces, food processing equipment, and eating utensils at concentrations up to 240 ppm active without requiring a potable water rinse . This regulatory designation is product-specific and not universally applicable to all quaternary ammonium compounds [1].

Food contact sanitizer Regulatory compliance FDA clearance

DDAC Registered by EPA as Pesticide Active Ingredient Under Aliphatic Alkyl Quaternaries Group

DDAC is registered by the U.S. Environmental Protection Agency (EPA) as a pesticide active ingredient under EPA PC Code 069149 within the Aliphatic Alkyl Quaternaries group [1]. It is approved for antimicrobial uses including swimming pool sanitization, decorative pond and fountain algaecide treatment, and wood preservation . Commercially, DDAC-based formulations such as BTC® 1010-80% are used in EPA-approved formulations for environmental infectious control of Coronavirus (COVID-19) in accordance with EPA's emerging viral pathogen guidance [2].

EPA registration Antimicrobial pesticide Regulatory compliance

Didecyldimethylammonium Chloride: Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Food and Beverage Processing: No-Rinse Surface Sanitization at ≤240 ppm Active

Procurement of DDAC-based sanitizers is specifically justified for food processing facilities where no-rinse sanitization of food contact surfaces is operationally mandated. DDAC holds FDA clearance as an indirect food additive at concentrations up to 240 ppm active without requiring a potable water rinse . This regulatory status eliminates the labor, water usage, and downtime costs associated with post-sanitization rinsing protocols required for compounds lacking this designation. The evidence demonstrating DDAC's 2- to 3-fold lower MIC₅₀ against Gram-negative bacteria relative to benzalkonium chloride [1] further supports that effective microbial control can be achieved at concentrations well within the FDA-cleared threshold, providing an operational safety margin.

Healthcare and Institutional Disinfection Where Reduced Active Concentration Is Desired

Healthcare facilities seeking to minimize quaternary ammonium loading while maintaining antimicrobial efficacy should prioritize DDAC-containing formulations. Comparative evidence shows DDAC MIC₅₀ values are 2- to 3-fold lower than benzalkonium chloride against Gram-negative bacteria and fungi across a 175-strain clinical isolate library [1]. This concentration-efficiency advantage translates to reduced active ingredient usage per disinfection event, directly lowering procurement volume requirements and minimizing environmental QAC discharge. The finding that DDAC remained the most effective disinfectant among four tested QACs against both Gram-positive and Gram-negative foodborne and zoonotic pathogens [2] confirms broad-spectrum utility in institutional hygiene programs.

Antimicrobial Stewardship Programs Requiring QAC Rotation Strategies

Organizations implementing antimicrobial stewardship programs with formal QAC rotation policies should incorporate DDAC as a rotation partner with benzalkonium chloride-based products. Mechanistic studies demonstrate that DDAC (twin-chained) and ADBAC (mono-chained) exhibit subtly different modes of action and distinct cell surface uptake isotherms (H3/4 high-affinity isotherm with double monolayer for DDAC vs Langmuir L4 isotherm with single monolayer for ADBAC) [3]. However, the evidence that DDAC exposure induces 20–167% higher antibiotic resistance with 56% more mutations than BAC in E. coli adaptation studies [4] mandates strict adherence to label concentrations—subinhibitory DDAC exposure carries elevated resistance emergence risk that must be managed through proper training and monitoring protocols.

EPA-Registered Antimicrobial Product Formulation Development

Formulators developing EPA-registered antimicrobial products for U.S. markets should select DDAC as an active ingredient with an established EPA PC Code (069149) [5]. DDAC is approved for swimming pool sanitization, decorative pond algaecide treatment, and wood preservation applications . Commercial precedent exists for DDAC use in EPA-approved formulations for environmental control of SARS-CoV-2 under EPA's emerging viral pathogen guidance [6], providing a validated regulatory pathway. The documented comparative efficacy advantage—DDAC ranked most effective among four QACs tested against Gram-positive and Gram-negative bacteria [2]—supports label claims development and differentiates formulated products in competitive procurement evaluations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Didecyldimethylammonium Chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.